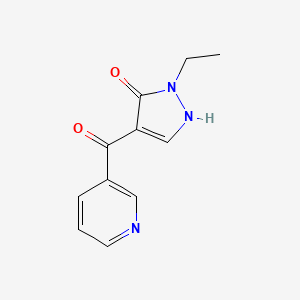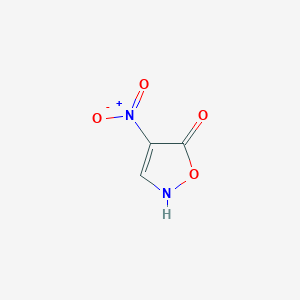
5(2H)-Isoxazolone, 4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5(2H)-Isoxazolone, 4-nitro- is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is characterized by the presence of a nitro group (-NO2) attached to the fourth position of the isoxazolone ring. The nitro group is known for its electron-withdrawing properties, which significantly influence the chemical behavior of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5(2H)-Isoxazolone, 4-nitro- typically involves the nitration of isoxazolone derivatives. One common method is the reaction of isoxazolone with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction conditions usually require controlled temperatures to prevent over-nitration and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of 5(2H)-Isoxazolone, 4-nitro- can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5(2H)-Isoxazolone, 4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2R) are commonly used.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 5(2H)-Isoxazolone, 4-amino-.
Substitution: Formation of various substituted isoxazolones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5(2H)-Isoxazolone, 4-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5(2H)-Isoxazolone, 4-nitro- is primarily influenced by the presence of the nitro group. The electron-withdrawing nature of the nitro group affects the electron density of the isoxazolone ring, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, including nucleophilic aromatic substitution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5(2H)-Isoxazolone, 4-amino-: Similar structure but with an amino group instead of a nitro group.
5(2H)-Isoxazolone, 4-chloro-: Similar structure but with a chloro group instead of a nitro group.
5(2H)-Isoxazolone, 4-methyl-: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
5(2H)-Isoxazolone, 4-nitro- is unique due to the presence of the nitro group, which imparts distinct electronic properties to the compound. This makes it particularly useful in reactions that require strong electron-withdrawing groups, such as nucleophilic aromatic substitution.
Eigenschaften
CAS-Nummer |
145440-80-8 |
|---|---|
Molekularformel |
C3H2N2O4 |
Molekulargewicht |
130.06 g/mol |
IUPAC-Name |
4-nitro-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C3H2N2O4/c6-3-2(5(7)8)1-4-9-3/h1,4H |
InChI-Schlüssel |
QDMJTLBMWVNWCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)ON1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


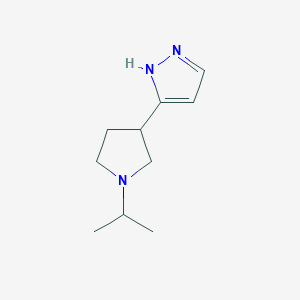
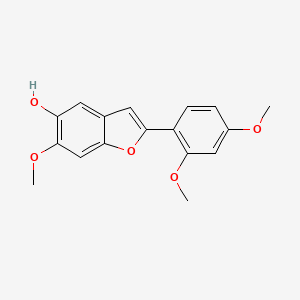

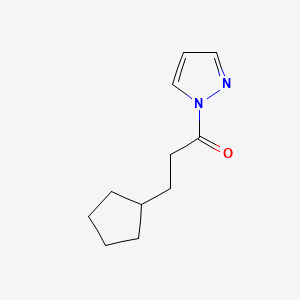
![Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12884080.png)
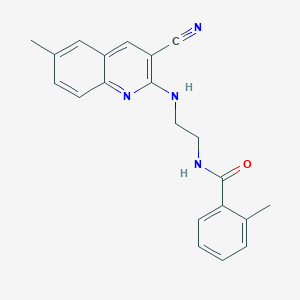

![2-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12884098.png)
![2-(Carboxy(hydroxy)methyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12884111.png)
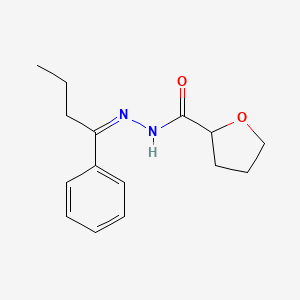
![3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B12884126.png)


